molecular formula C20H25N3O3S B2645942 4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine CAS No. 2309557-54-6

4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine

Cat. No.: B2645942
CAS No.: 2309557-54-6
M. Wt: 387.5
InChI Key: HKUFLLXPJRSLSG-UHFFFAOYSA-N
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Description

4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group, a methoxy group, and a cyclobutylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of 1-benzyl-4-piperidone in the presence of a platinum or palladium catalyst . The resulting piperidine derivative is then reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group.

The next step involves the introduction of the methoxy group, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable base. Finally, the cyclobutylpyrimidine moiety is introduced through a cyclization reaction involving appropriate precursors and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with platinum or palladium catalysts.

    Substitution: Methanol and a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with various biological targets, potentially inhibiting their activity. The piperidine ring and cyclobutylpyrimidine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzenesulfonyl)piperidin-4-amine hydrochloride
  • 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 4-morpholin-4-yl-piperidine-1-carboxylic acid

Uniqueness

4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutylpyrimidine moiety, in particular, sets it apart from other piperidine derivatives, potentially enhancing its stability and activity in various applications .

Biological Activity

The compound 4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine (CAS Number: 2309557-54-6) is a novel small molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H25_{25}N3_3O3_3S
  • Molecular Weight : 387.4958 g/mol
  • SMILES Notation : O=S(=O)(c1ccccc1)N1CCC(CC1)COc1ncnc(c1)C1CCC1

The biological activity of this compound can be attributed to its structural components, particularly the piperidine and pyrimidine moieties. These structures are known for their diverse pharmacological effects, including:

  • Antibacterial Activity : Compounds with similar piperidine structures have demonstrated significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Antibacterial Activity

A study evaluating similar piperidine derivatives showed moderate to strong antibacterial activity. The synthesized compounds exhibited varying degrees of effectiveness against different bacterial strains, with some derivatives showing IC50 values as low as 0.63 µM against AChE .

CompoundBacterial StrainActivity LevelIC50 Value (µM)
7lSalmonella typhiModerate2.14 ± 0.003
7mBacillus subtilisStrong0.63 ± 0.001
7nEscherichia coliWeakN/A

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been assessed through various studies, indicating strong inhibitory properties against AChE and urease:

  • AChE Inhibition : Compounds related to this structure have shown significant inhibition rates, which are critical for developing treatments for neurodegenerative diseases.
  • Urease Inhibition : The ability to inhibit urease can be beneficial in managing urinary tract infections and related conditions.

Case Studies and Research Findings

Recent research has highlighted the versatility of piperidine-containing compounds in medicinal chemistry. For instance, a study focused on the synthesis of piperidine derivatives demonstrated their effectiveness in various therapeutic areas, including:

  • Anticancer Properties : Piperidine derivatives have been investigated for their potential in cancer chemotherapy due to their ability to inhibit tumor growth .
  • Hypoglycemic Effects : Some derivatives have shown promise in controlling blood glucose levels, making them candidates for diabetes management .

Properties

IUPAC Name

4-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]-6-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-27(25,18-7-2-1-3-8-18)23-11-9-16(10-12-23)14-26-20-13-19(21-15-22-20)17-5-4-6-17/h1-3,7-8,13,15-17H,4-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUFLLXPJRSLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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